4-tert-butylcyclohexa-3,5-diene-1,2-dione
Overview
Description
4-tert-butylcyclohexa-3,5-diene-1,2-dione, also known as this compound, is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.2 g/mol. The purity is usually 95%.
The exact mass of the compound 3,5-Cyclohexadiene-1,2-dione, 4-(1,1-dimethylethyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Polymorphism in Related Compounds : Kumar et al. (2004) studied a compound closely related to 3,5-Cyclohexadiene-1,2-dione, 4-(1,1-dimethylethyl)-, which exhibited concomitant polymorphism. This phenomenon, where a compound exists in more than one crystalline form, was observed in structures stabilized by weak hydrogen bonds (Kumar, Sheela, Nair, & Rath, 2004).
Cycloaddition Reactions : Laskowski et al. (2014) investigated the reaction of a similar silylene with organic 1,3-dienes and 1,2-diketones, leading to the formation of cycloaddition products. These findings are significant for understanding the reactivity of compounds like 3,5-Cyclohexadiene-1,2-dione, 4-(1,1-dimethylethyl)- (Laskowski, Junold, Kupper, Baus, Burschka, & Tacke, 2014).
Facial Selectivity in Reactions : Morrison et al. (2006) explored the facial selectivities in 4 + 2 reactions of cyclohexadienes, including those with substituents like isopropenyl and isopropyl groups. The study concluded that dienophiles attack the face opposite these groups, which is relevant to understanding the stereochemistry in reactions of similar dienes (Morrison, Vaters, Miller, & Burnell, 2006).
Reactions with Nitro-olefins : Ansell et al. (1971) reported that cyclohexane-1,3-dione behaves abnormally in Michael additions to nitro-olefins, leading to the formation of unique compounds. This highlights the distinctive reactivity of cyclohexadiene derivatives in specific reaction contexts (Ansell, Moore, & Nielsen, 1971).
Photoisomerization and Photocyclization : Ujike et al. (2005) studied the photoisomerization and photocyclization of 3,5-cyclohexadiene-1,2-diimine derivatives. Their research contributes to understanding the photochemical behavior of related cyclohexadiene compounds (Ujike, Akai, Kudoh, & Nakata, 2005).
Mechanism of Action
Target of Action
The primary target of 4-tert-butylcyclohexa-3,5-diene-1,2-dione is the enzyme tyrosinase . Tyrosinase plays a crucial role in the synthesis of melanin, a pigment responsible for color in the skin, hair, and eyes .
Mode of Action
This compound, a flavonoid, acts as an inhibitor of tyrosinase . It competes with 3-hydroxyanthranilic acid and shows noncompetitive inhibition with respect to naphthol . This compound also inhibits the monophenolase activity of tyrosinase and its ability to oxidize phenols .
Biochemical Pathways
The compound affects the melanin synthesis pathway by inhibiting the action of tyrosinase . This results in reduced melanin production, affecting the pigmentation in the skin, hair, and eyes .
Result of Action
The inhibition of tyrosinase by this compound leads to a decrease in melanin production . This can result in the lightening of the skin and is used for the treatment of hyperpigmentation conditions, such as melasma and chloasma .
Biochemical Analysis
Biochemical Properties
4-tert-butylcyclohexa-3,5-diene-1,2-dione interacts with the enzyme tyrosinase, which plays a crucial role in the synthesis of melanin . The inhibitory effect of this compound has been shown to be competitive with respect to 3-hydroxyanthranilic acid and noncompetitive with respect to naphthol .
Cellular Effects
The effects of this compound on cells are primarily related to its ability to inhibit tyrosinase, thereby affecting melanin synthesis. This can influence cell function, particularly in cells involved in pigmentation processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of the enzyme tyrosinase, inhibiting its ability to catalyze the oxidation of phenols, a key step in melanin synthesis .
Metabolic Pathways
Given its inhibitory effect on tyrosinase, it likely interacts with pathways involved in melanin synthesis .
Properties
IUPAC Name |
4-tert-butylcyclohexa-3,5-diene-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJTXQRITQYKKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)C(=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40150199 | |
Record name | 3,5-Cyclohexadiene-1,2-dione, 4-(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40150199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1129-21-1 | |
Record name | 3,5-Cyclohexadiene-1,2-dione, 4-(1,1-dimethylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001129211 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Cyclohexadiene-1,2-dione, 4-(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40150199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-tert-butylcyclohexa-3,5-diene-1,2-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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